2-Bromo-4-chloro-3,6-difluorobenzonitrile
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Overview
Description
2-Bromo-4-chloro-3,6-difluorobenzonitrile is an organic compound with the molecular formula C7HBrClF2N It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3,6-difluorobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 4-chloro-3,6-difluorobenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . Another approach involves the use of cyanuric chloride in N,N-dimethylformamide (DMF) at 0°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and controlled reaction environments are common practices in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3,6-difluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF) in polar aprotic solvents are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions can produce amines and carboxylic acids, respectively .
Scientific Research Applications
2-Bromo-4-chloro-3,6-difluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3,6-difluorobenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-difluorobenzonitrile
- 3-Bromo-2,6-difluorobenzonitrile
- 2-Bromo-3,4-difluorobenzonitrile
Uniqueness
2-Bromo-4-chloro-3,6-difluorobenzonitrile is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .
Properties
Molecular Formula |
C7HBrClF2N |
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Molecular Weight |
252.44 g/mol |
IUPAC Name |
2-bromo-4-chloro-3,6-difluorobenzonitrile |
InChI |
InChI=1S/C7HBrClF2N/c8-6-3(2-12)5(10)1-4(9)7(6)11/h1H |
InChI Key |
QURDKTJHAOWEKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Br)C#N)F |
Origin of Product |
United States |
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